endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid
Overview
Description
Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid is a complex organic compound with the molecular formula C14H23NO5 . This compound is characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system. The presence of the Boc (tert-butoxycarbonyl) protecting group is a notable feature, often used in organic synthesis to protect amine functionalities.
Preparation Methods
The synthesis of endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the Boc protecting group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities or convert existing ones to higher oxidation states.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds to endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid include other bicyclic structures with oxygen and nitrogen atoms, such as:
Endo-7-(Boc-amino)-3-oxa-9-aza-bicyclo-[3.3.1]nonane: This compound shares a similar core structure but lacks the acetic acid moiety.
9-Aza-bicyclo-[3.3.1]nonane derivatives: These compounds vary in their substituents and functional groups, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the Boc protecting group, which provides versatility in synthetic applications .
Properties
IUPAC Name |
2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKLDQPKXKJHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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